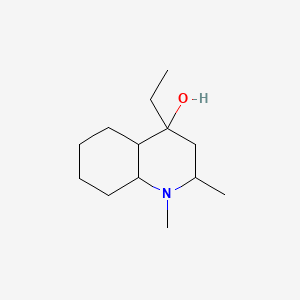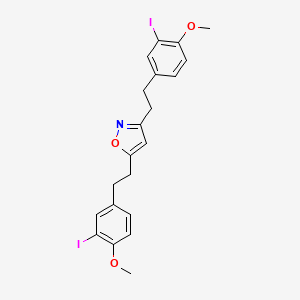
3,5-Bis(3-iodo-4-methoxyphenethyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(3-iodo-4-methoxyphenethyl)isoxazole is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of two 3-iodo-4-methoxyphenethyl groups attached to the isoxazole ring. Isoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(3-iodo-4-methoxyphenethyl)isoxazole typically involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is catalyzed by copper(I) or ruthenium(II) catalysts. The reaction conditions usually involve mild basic conditions (e.g., sodium bicarbonate) at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the high costs, low abundance, and toxicity associated with metal-catalyzed reactions. These methods are eco-friendly and generate less waste .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(3-iodo-4-methoxyphenethyl)isoxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include various functionalized isoxazole derivatives, which can have different biological activities and applications .
Applications De Recherche Scientifique
3,5-Bis(3-iodo-4-methoxyphenethyl)isoxazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer, antibacterial, and antiviral properties.
Medicine: The compound is explored for its potential use in drug discovery and development.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,5-Bis(3-iodo-4-methoxyphenethyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to various biological targets, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodo-3,5-dimethylisoxazole: Another isoxazole derivative with similar structural features.
5-Amino-3-aryl-4-methoxycarbonylisoxazoles: Isoxazole derivatives with potential cardiovascular and antithrombotic activities.
Uniqueness
3,5-Bis(3-iodo-4-methoxyphenethyl)isoxazole is unique due to the presence of two 3-iodo-4-methoxyphenethyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications .
Propriétés
| 88551-74-0 | |
Formule moléculaire |
C21H21I2NO3 |
Poids moléculaire |
589.2 g/mol |
Nom IUPAC |
3,5-bis[2-(3-iodo-4-methoxyphenyl)ethyl]-1,2-oxazole |
InChI |
InChI=1S/C21H21I2NO3/c1-25-20-9-5-14(11-18(20)22)3-7-16-13-17(27-24-16)8-4-15-6-10-21(26-2)19(23)12-15/h5-6,9-13H,3-4,7-8H2,1-2H3 |
Clé InChI |
OLKBEWQCRHKBOZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCC2=CC(=NO2)CCC3=CC(=C(C=C3)OC)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benz[f]indene-1,3(2H)-dione, 5,8-dibromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12893555.png)



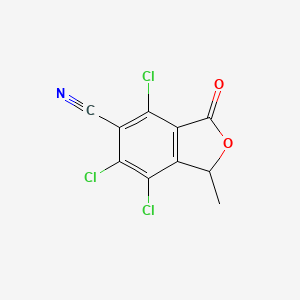

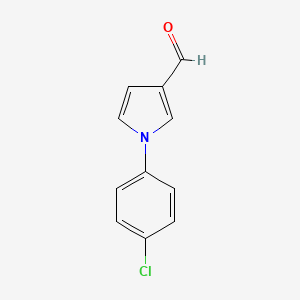
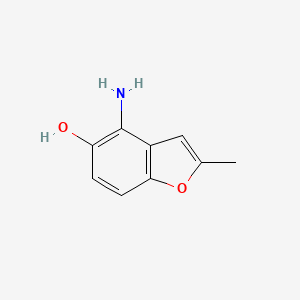
![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12893603.png)
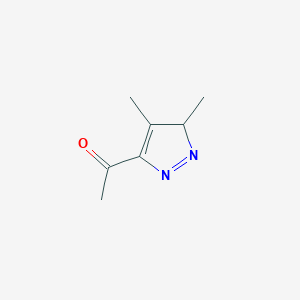
![5-Methoxy-3-methylbenzo[c]isoxazole](/img/structure/B12893615.png)

